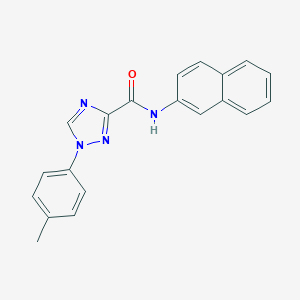![molecular formula C23H16BrN3O2 B278945 N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BBP is a member of the benzamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is not yet fully understood. However, it has been suggested that N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may exert its effects by interacting with various cellular targets. For example, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may alter the expression of genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of HDACs, as mentioned earlier. In addition, N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to induce the expression of genes that are involved in the regulation of the cell cycle and apoptosis. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in the regulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its potent anti-cancer activity. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit anti-cancer activity against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide for use in experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. One area of research could focus on identifying the cellular targets of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide and elucidating its mechanism of action. Another area of research could focus on developing more efficient synthesis methods for N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. Finally, future research could focus on developing new derivatives of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide with improved solubility and potency.
Méthodes De Synthèse
The synthesis of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzophenone to form an intermediate product. This intermediate product is then reacted with 1H-pyrazole-1-carboxamidine hydrochloride to form N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has found a wide range of applications in scientific research. One of the most significant applications of N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide is in the field of cancer research. N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has been suggested that N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide may exert its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propriétés
Nom du produit |
N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C23H16BrN3O2 |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
N-[4-(4-bromobenzoyl)phenyl]-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C23H16BrN3O2/c24-19-8-2-16(3-9-19)22(28)17-4-10-20(11-5-17)26-23(29)18-6-12-21(13-7-18)27-15-1-14-25-27/h1-15H,(H,26,29) |
Clé InChI |
RHCQMXDTXLQOTG-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)